Scientific Field: Cosmetology
Application Summary: Citronellol is extensively used in the production of soaps, lotions, and other skincare products due to its pleasant aroma
Methods of Application: Citronellol is incorporated into the formulation of these products during the manufacturing process.
Results or Outcomes: The use of Citronellol in personal care products contributes to their pleasant scent and potentially enhances the user’s sensory experience
Scientific Field: Entomology
Application Summary: Citronellol’s strong scent serves to repel insects, making it a popular ingredient in candles, sprays, and lotions designed to keep bugs at bay
Methods of Application: Citronellol is added to the formulation of insect repellants.
Results or Outcomes: Citronellol has been found to be effective as an insect repellant, although it needs to be reapplied often for maximum effectiveness
Scientific Field: Food Science
Application Summary: Citronellol is used as a flavoring agent in food and beverages due to its refreshing citrusy taste.
Methods of Application: It is added during the food or beverage preparation process to enhance the flavor.
Results or Outcomes: The addition of Citronellol contributes to the unique taste profiles of various dishes and drinks.
Scientific Field: Industrial Chemistry
Application Summary: Citronellol is employed as an industrial solvent, assisting in the manufacturing process of various chemical compounds.
Methods of Application: It is used in the industrial processes where solvents are required.
Results or Outcomes: The use of Citronellol as a solvent can facilitate the production of various chemical compounds.
Scientific Field: Biomedical Research
Application Summary: Citronellol is being explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and antibacterial effects .
Methods of Application: It is used in experimental models to study its potential therapeutic effects
Results or Outcomes: Preliminary research suggests that Citronellol may have potential therapeutic properties, but more research is needed to confirm these findings
Scientific Field: Environmental Chemistry
Application Summary: A new ester functionalized branched anionic surfactant—sodium citronellyl sulfoacetate (SCSA) is developed from naturally occurring acyclic monoterpene citronellol.
Methods of Application: This new surfactant is investigated for its self-aggregation, detergent, and biodegradation properties.
Results or Outcomes: The experimental evaluation result establishes SCSA to be a good sustainable alternative to petrochemical derived surfactants.
Scientific Field: Perfumery
Application Summary: Citronellol’s distinguishing characteristic is its strong, fresh, rose-like scent. .
Methods of Application: It is used as a key ingredient in many perfumes and fragrances due to its pleasant aroma
Results or Outcomes: The addition of Citronellol contributes to the unique scent profiles of various perfumes and fragrances
Scientific Field: Organic Chemistry
Application Summary: Citronellol is used as a raw material for the production of rose oxide.
Methods of Application: It is used in the chemical synthesis of rose oxide.
Results or Outcomes: The production of rose oxide from Citronellol contributes to the creation of a compound with a strong floral aroma, which is used in perfumery.
Application Summary: Citronellol is used as a fragrance in cleaning products.
Methods of Application: It is incorporated into the formulation of these products during the manufacturing process.
Results or Outcomes: The use of Citronellol in cleaning products contributes to their pleasant scent and potentially enhances the user’s sensory experience.
Application Summary: Citronellol is being explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and antibacterial effects.
Methods of Application: It is used in experimental models to study its potential therapeutic effects.
Results or Outcomes: Preliminary research suggests that Citronellol may have potential therapeutic properties, but more research is needed to confirm these findings.
Application Summary: In food and beverages, Citronellol is used as a flavoring agent due to its refreshing citrusy taste.
Application Summary: Its strong scent also serves to repel insects, making Citronellol a popular ingredient in candles, sprays, and lotions designed to keep bugs at bay.
Results or Outcomes: Citronellol has been found to be effective as an insect repellant, although it needs to be reapplied often for maximum effectiveness.
D-Citronellol, also known as β-citronellol, is an acyclic monoterpenoid alcohol with the chemical formula C₁₀H₂₀O and a molecular weight of approximately 156.25 g/mol. It is commonly found in essential oils, particularly in the oil of rose and geranium, where it contributes to their characteristic fragrances. D-Citronellol exists in two enantiomeric forms, with the (−)-isomer being more prevalent in nature, while the (+)-isomer is primarily derived from citronella oil .
D-Citronellol exhibits several biological activities:
D-Citronellol can be synthesized through several methods:
D-Citronellol has a wide range of applications:
Research on D-Citronellol's interactions primarily focuses on its metabolic pathways and potential toxicological effects. Studies indicate that it does not activate certain cytochrome P450 enzymes associated with carcinogenic processes, suggesting a low risk for mutagenicity or toxicity through reactive oxygen species generation . Furthermore, metabolites of D-Citronellol have been identified in urine studies, indicating its metabolic processing within biological systems .
D-Citronellol shares structural similarities with several other monoterpenoids. Here are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Geraniol | C₁₀H₁₈O | Found in rose oil; used as a fragrance and flavoring agent. |
Citronellal | C₁₀H₁₈O | Precursor to D-Citronellol; has a lemon-like aroma; used as an insect repellent. |
Linalool | C₈H₁₈O | Commonly found in lavender; known for its calming properties. |
Nerol | C₁₀H₁₈O | Isomer of geraniol; used in perfumes; has a similar scent profile. |
What sets D-Citronellol apart from these similar compounds is its specific enantiomeric form and its distinct presence in rose and geranium oils. While other compounds like geraniol and citronellal are also widely used in fragrances and insect repellents, D-Citronellol's unique scent profile and biological activity contribute to its specialized applications within the fragrance industry and natural product formulations.
D-Citronellol possesses the molecular formula C₁₀H₂₀O with a molecular weight of 156.27 grams per mole [1] [3] [4]. The compound is classified as an acyclic monoterpenoid, constructed from two isoprene units that form a ten-carbon chain [2]. The molecular structure features a primary hydroxyl group (-OH) at the terminal carbon position, two methyl substituents at positions 3 and 7, and a double bond between carbons 6 and 7 [1] [3].
The structural framework consists of an oct-6-ene backbone substituted by a hydroxy group at position 1 and methyl groups at positions 3 and 7 [5]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is (R)-3,7-dimethyloct-6-en-1-ol, reflecting its stereochemical configuration and substitution pattern [3] [4].
D-Citronellol exhibits the R-configuration at its chiral center located at carbon-3 [4] [6]. The absolute configuration is determined using the Cahn-Ingold-Prelog priority rules, where the stereochemical arrangement around the chiral carbon results in a clockwise priority sequence when viewed from the appropriate perspective [7] [8]. The CAS Registry Number for D-citronellol is 1117-61-9, distinguishing it from other citronellol isomers [4] [9].
The R-configuration contributes to the compound's dextrorotatory optical activity, meaning it rotates plane-polarized light in a clockwise direction [10] [11]. This stereochemical arrangement is crucial for the compound's biological activity and sensory properties, as different enantiomers can exhibit distinct olfactory characteristics and physiological effects [6] [12].
L-Citronellol, the S-enantiomer, possesses the opposite stereochemical configuration at the chiral carbon-3 position [9] [12]. While both enantiomers share identical molecular formulas and similar physical properties, they differ in their optical rotation and natural occurrence patterns [1] [9]. L-Citronellol is predominantly found in rose oils and Pelargonium geranium essential oils, constituting 18-55% of rose oil composition [1] [2]. In contrast, D-citronellol occurs more commonly in citronella oils extracted from Cymbopogon nardus, where it comprises approximately 50% of the oil [1] [2].
The enantiomers exhibit opposite optical rotations of equal magnitude, with L-citronellol displaying levorotatory activity ranging from -5.3° to -5.5° [9] [12]. This enantiomeric relationship results in different olfactory profiles, with L-citronellol providing a more refined rosy character, while D-citronellol contributes additional citrus facets to the overall fragrance profile [12].
D-Citronellol exhibits a boiling point of 225°C under standard atmospheric pressure conditions [1] [3] [4]. This relatively high boiling point reflects the compound's molecular weight and the presence of intermolecular hydrogen bonding interactions mediated by the hydroxyl functional group [13] [14]. The compound demonstrates a melting point range of 77-83°C, indicating its liquid state under standard ambient conditions [13] [14].
The thermal properties of D-citronellol are consistent with its classification as a monoterpenoid alcohol, where the hydroxyl group contributes to elevated boiling and melting points compared to corresponding hydrocarbons of similar molecular weight [14]. These thermal characteristics are important for industrial processing, distillation purification, and storage considerations [13].
The density of D-citronellol at 25°C is 0.857 grams per milliliter [4] [13] [14]. This density value is characteristic of organic compounds with similar molecular structures and indicates that D-citronellol is less dense than water. The specific density measurement is temperature-dependent and represents the compound's mass-to-volume ratio under standard conditions [13] [14].
The density parameter is crucial for various industrial applications, including formulation calculations, mixing ratios, and quality control procedures. The relatively low density facilitates the compound's miscibility with other organic solvents and essential oils used in fragrance formulations [13] [15].
D-Citronellol exhibits dextrorotatory optical activity with specific rotation values ranging from +6.2° to +6.7° [16] [9]. This optical rotation is measured using plane-polarized light at 25°C with sodium D-line illumination (589 nm wavelength), following standard polarimetric procedures [10] [11]. The positive rotation value confirms the R-absolute configuration and distinguishes D-citronellol from its levorotatory L-enantiomer [17] [18].
The optical rotation parameter serves as a definitive identification criterion for enantiomeric purity and authenticity verification [10] [11]. The specific rotation range indicates natural variation in commercial samples and potential presence of minor impurities or enantiomeric excess measurements [17] [18]. This property is particularly important for quality control in pharmaceutical and fragrance applications where enantiomeric purity affects product performance [12].
The refractive index of D-citronellol at 20°C using sodium D-line illumination (nD20) is 1.456 [13] [19] [14]. This optical property reflects the compound's ability to bend light as it passes through the medium and serves as an additional identification parameter for quality control purposes [16] [20]. The refractive index value is consistent with organic compounds containing similar functional groups and molecular structures [19] [14].
Refractive index measurements provide rapid analytical verification of compound identity and purity, particularly useful in industrial quality control processes [20] [14]. The specific value for D-citronellol falls within the expected range for monoterpenoid alcohols and can be used to detect adulterants or impurities in commercial samples [16] [19].
D-Citronellol exhibits a vapor pressure of approximately 0.02 millimeters of mercury at 25°C [13] [15] [14]. This relatively low vapor pressure indicates limited volatility under standard conditions, which is consistent with the compound's molecular weight and hydrogen bonding capacity [13] [14]. The vapor pressure characteristic influences the compound's evaporation rate, olfactory intensity, and stability during storage [15].
The low vapor pressure contributes to D-citronellol's classification as a heart note in perfumery, where it provides sustained fragrance release over extended periods [15] [12]. This property is advantageous for formulation stability and longevity in fragrance applications, as it reduces losses due to evaporation during storage and use [13] [15].
D-Citronellol demonstrates limited water solubility with a reported value of 200 milligrams per liter at 25°C [21] [22]. This hydrophobic character is attributed to the compound's predominantly hydrocarbon structure with only one polar hydroxyl group [21] [23]. In contrast, D-citronellol exhibits excellent miscibility with ethanol and very high solubility in diethyl ether, reflecting its compatibility with organic solvents [21] [23].
The compound shows insolubility in glycerol and poor compatibility with other polyhydric alcohols [13] [20]. This solubility profile is typical for monoterpenoid alcohols and influences formulation strategies in cosmetic, fragrance, and pharmaceutical applications [13] [21]. The selective solubility characteristics enable efficient extraction, purification, and incorporation into various product matrices [21] [23].
The logarithm of the octanol-water partition coefficient (LogP) for D-citronellol ranges from 3.3 to 3.41 [15] [14] [24]. This parameter quantifies the compound's lipophilicity and predicts its distribution behavior between aqueous and lipid phases [24]. The positive LogP value indicates preferential partitioning into the organic phase, consistent with the compound's hydrophobic character [24] [25].
The LogP value is crucial for predicting biological membrane permeability, environmental fate, and formulation behavior [24]. Values in the 3.3-3.41 range suggest moderate to high lipophilicity, which influences the compound's skin penetration, bioavailability, and interaction with biological systems [24] [25]. This parameter is particularly relevant for cosmetic and pharmaceutical applications where dermal absorption characteristics are important [24].
The primary hydroxyl group in D-citronellol serves as the principal reactive site for chemical transformations [26] [27] [28]. This functional group readily participates in oxidation reactions, forming aldehydes and carboxylic acids under appropriate conditions [26] [29]. The hydroxyl group also engages in esterification reactions with carboxylic acids and acid derivatives, producing citronellyl esters commonly used in fragrance applications [1] [26].
Hydrogen bonding interactions involving the hydroxyl group are crucial for the compound's biological activity and receptor binding properties [27]. Studies have demonstrated that the hydroxyl group forms hydrogen bonds with specific amino acid residues in olfactory receptors, influencing the compound's sensory characteristics [27]. The primary alcohol functionality also enables selective fluorination and other chemical modifications that can modulate biological activity [27].
D-Citronellol exhibits good stability under normal storage conditions when protected from light and oxidizing agents [14] [30]. The compound is susceptible to photosensitized oxidation in the presence of singlet oxygen, leading to the formation of hydroperoxides and subsequent degradation products [30] [31]. Light-induced oxidation can result in the formation of various oxidation products, including epoxides and hydroxylated derivatives [31] [29].
The stability profile indicates that D-citronellol should be stored in tightly closed containers, protected from light, and maintained at controlled temperatures to prevent degradation [14]. The compound demonstrates resistance to hydrolysis under neutral conditions but may undergo oxidation at the double bond or hydroxyl group under aggressive conditions [30] [29]. Industrial applications often incorporate antioxidants and light-protective packaging to maintain product quality during storage and transportation [14] [31].
Irritant